4-Nitrophenyl octanoate 4-Nitrophenyl octanoate
Brand Name: Vulcanchem
CAS No.: 1956-10-1
VCID: VC1715686
InChI: InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3
SMILES: CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

4-Nitrophenyl octanoate

CAS No.: 1956-10-1

Cat. No.: VC1715686

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl octanoate - 1956-10-1

Specification

CAS No. 1956-10-1
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name (4-nitrophenyl) octanoate
Standard InChI InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3
Standard InChI Key GGIDEJQGAZSTES-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Basic Identification and Properties

4-Nitrophenyl octanoate possesses specific physical and chemical properties that define its behavior in various environments and reactions. Table 1 summarizes the basic identification parameters of the compound.

Table 1: Basic Identification Parameters of 4-Nitrophenyl Octanoate

ParameterValue
CAS Number1956-10-1
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
IUPAC Name4-nitrophenyl octanoate
SMILES NotationCCCCCCCC(=O)OC1=CC=C(C=C1)N+=O
InChI KeyGGIDEJQGAZSTES-UHFFFAOYSA-N

The physical and chemical properties of 4-nitrophenyl octanoate are critical for understanding its behavior in various experimental conditions. The compound exists as a clear liquid with a color ranging from pale yellow to brown at room temperature . Table 2 presents the detailed physical properties of the compound.

Detailed Physical Properties

Table 2: Physical Properties of 4-Nitrophenyl Octanoate

PropertyValue
Physical StateLiquid
AppearanceClear pale yellow to yellow to brown
Refractive Index1.5075-1.5155 @ 20°C
LogP4.68
Rule of 5 Violations0
H-bond Acceptors5
H-bond Donors0
Freely Rotating Bonds9
Polar Surface Area72.12 Ų
Flash Point149.1°C
Boiling Point378.7°C at 760 mmHg
Vapor Pressure6.16E-06 mmHg at 25°C
Density1.115 g/cm³

The compound exhibits several important physical properties that influence its applications and handling requirements. With a LogP value of 4.68, it demonstrates significant lipophilicity, which affects its solubility profile in various solvents . The compound has zero violations of Lipinski's Rule of Five, suggesting favorable drug-like properties, although its primary applications are in research rather than pharmaceutical development .

Synthesis and Preparation Methods

Laboratory Scale Synthesis

Several methods exist for the synthesis of 4-nitrophenyl octanoate, with the most common approaches involving the esterification of 4-nitrophenol with octanoic acid or its derivatives. One efficient laboratory method involves the reaction of octanoyl chloride with 4-nitrophenol.

The reaction typically proceeds as follows:

  • Octanoyl chloride is combined with 4-nitrophenol in dioxane as a solvent

  • The reaction is conducted at ambient temperature for approximately 2 hours

  • This method yields approximately 71% of the desired product

An alternative synthesis method involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the direct esterification of octanoic acid with 4-nitrophenol. This approach is particularly useful when avoiding the preparation or handling of acid chlorides.

Chemical Reactivity

Hydrolysis Reactions

4-Nitrophenyl octanoate undergoes hydrolysis in the presence of water, which can be catalyzed by acids, bases, or enzymes. This reaction cleaves the ester bond, resulting in the formation of octanoic acid and 4-nitrophenol. The hydrolysis reaction is particularly important in enzymatic assays where the compound serves as a substrate for lipases and esterases. The release of 4-nitrophenol, which has a characteristic yellow color in alkaline conditions, allows for convenient spectrophotometric monitoring of enzyme activity.

Transesterification

Transesterification is another important reaction of 4-nitrophenyl octanoate. In this reversible process, the octanoyl group is transferred to a different alcohol, resulting in a new ester. This reaction can be catalyzed by either chemical catalysts or enzymes such as lipases. Transesterification reactions are valuable in organic synthesis and can be used to prepare a variety of octanoate esters with different alcohol moieties.

Reduction Reactions

The nitro group in 4-nitrophenyl octanoate can be reduced to an amino group using appropriate reducing agents. This typically involves hydrogen gas in the presence of a suitable catalyst, resulting in the formation of 4-aminophenyl octanoate. This transformation alters the electronic properties of the aromatic ring, which can be useful for modifying the reactivity of the compound or for preparing functionalized derivatives.

Applications in Research and Industry

Enzymatic Studies

4-Nitrophenyl octanoate serves as an important substrate in enzymatic assays, particularly for studying the activity of esterases and lipases. The compound's structure, featuring an ester bond and a chromogenic nitrophenol group, makes it ideal for monitoring enzyme kinetics and mechanisms .

When hydrolyzed by enzymes, the released 4-nitrophenol can be detected spectrophotometrically, providing a convenient method for quantifying enzyme activity. This application is particularly valuable in biochemical research focused on understanding enzyme function and specificity .

Proteomics Research

In proteomics research, 4-nitrophenyl octanoate serves as a useful reagent for various applications. Its specificity and reactivity with certain enzymes make it valuable for studying protein function and interactions . The compound's purity, typically ≥97% in commercial preparations, ensures reliable results in sensitive proteomics experiments.

Organic Synthesis

As an intermediate in organic synthesis, 4-nitrophenyl octanoate can be used to produce various derivatives. For example, it can be used to synthesize p-aminomethyl octanoate through reduction reactions. This process typically involves hydrogen as a reagent and ethanol as a solvent, with platinum oxide serving as a catalyst. The yield for this transformation is approximately 87% .

Comparison with Similar Compounds

4-Nitrophenyl octanoate belongs to a family of nitrophenyl esters that includes compounds with varying chain lengths. Table 3 compares some key features of 4-nitrophenyl octanoate with related compounds.

Table 3: Comparison of 4-Nitrophenyl Octanoate with Related Compounds

CompoundChain LengthRelative SolubilityKey Applications
4-Nitrophenyl acetate2 carbonsHigher in polar solventsEnzyme assays, acetylation studies
4-Nitrophenyl butyrate4 carbonsIntermediateLipase activity assays
4-Nitrophenyl octanoate8 carbonsLower in polar, higher in non-polarLipase specificity studies, organic synthesis
4-Nitrophenyl palmitate16 carbonsLowest in polar, highest in non-polarStudies of enzymes acting on long-chain substrates

The relative chain length of 4-nitrophenyl octanoate gives it unique properties compared to shorter-chain esters like 4-nitrophenyl acetate. This influences its solubility, reactivity, and specificity in enzymatic reactions. The medium-length carbon chain (8 carbons) makes it particularly useful for studying enzymes that prefer medium-chain fatty acid substrates.

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